molecular formula C8H8ClNO4S B13323584 Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate

Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate

Cat. No.: B13323584
M. Wt: 249.67 g/mol
InChI Key: IOXGUAVERBSYHC-UHFFFAOYSA-N
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Description

Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate is a chemical compound with the molecular formula C8H8ClNO4S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity due to the presence of both chlorosulfonyl and ester functional groups, making it valuable in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate typically involves the chlorosulfonation of methyl 5-methylpyridine-3-carboxylate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfides.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or sulfonates.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Substitution: Formation of sulfonamides, sulfonates, or sulfides.

    Reduction: Formation of sulfonamides or sulfides.

    Oxidation: Formation of sulfonic acids or sulfonates.

Scientific Research Applications

Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved are primarily related to its ability to modify functional groups in organic molecules, thereby altering their chemical and biological properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
  • Methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate

Uniqueness

Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate is unique due to the presence of both chlorosulfonyl and ester functional groups, which provide a high degree of reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C8H8ClNO4S

Molecular Weight

249.67 g/mol

IUPAC Name

methyl 5-(chlorosulfonylmethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H8ClNO4S/c1-14-8(11)7-2-6(3-10-4-7)5-15(9,12)13/h2-4H,5H2,1H3

InChI Key

IOXGUAVERBSYHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)CS(=O)(=O)Cl

Origin of Product

United States

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